3-hydroxy-N-(piperidin-2-ylmethyl)benzamide
Overview
Description
3-Hydroxy-N-(piperidin-2-ylmethyl)benzamide is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ It features a benzamide core substituted with a hydroxy group at the third position and a piperidin-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form 3-hydroxybenzoyl chloride, which is then reacted with piperidin-2-ylmethanamine under basic conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents
Biological Activity
3-Hydroxy-N-(piperidin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Characterized by a benzamide structure with a hydroxyl group at the 3-position and a piperidine moiety, it has been studied for its interactions with various biological systems, particularly in relation to neurotransmitter modulation and enzyme inhibition.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. For example, derivatives of benzamides have been explored for their roles as serotonin receptor agonists, which can affect gastrointestinal motility and other physiological processes.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Key Activity | IC (µM) |
---|---|---|
This compound | Potential serotonin receptor agonist | Not yet determined |
N-(piperidin-4-yl)methylbenzamide | Antiproliferative in cancer cells | 19.9 - 75.3 |
4-methoxy-N-(piperidin-4-yl)methylbenzamide | Enhanced solubility | Not specified |
Enzyme Inhibition
The compound has been associated with enzyme inhibition mechanisms, particularly involving monoacylglycerol lipase (MAGL), which plays a critical role in endocannabinoid signaling. For instance, studies have shown that benzoylpiperidine derivatives can inhibit MAGL with varying potencies, suggesting that structural modifications can enhance their inhibitory effects .
Case Study: MAGL Inhibition
In one study, a derivative of the benzoylpiperidine fragment exhibited an IC value of 0.84 µM against MAGL, indicating strong inhibitory activity . This suggests that structural features similar to those found in this compound could be optimized for enhanced therapeutic effects.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve competitive inhibition of specific enzymes or receptor modulation. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and selectivity.
Properties
IUPAC Name |
3-hydroxy-N-(piperidin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-6-3-4-10(8-12)13(17)15-9-11-5-1-2-7-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBCHOUXNLNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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